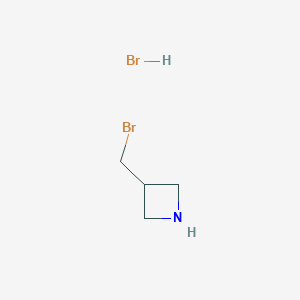

3-(Bromomethyl)azetidine Hydrobromide

Description

Properties

Molecular Formula |

C4H9Br2N |

|---|---|

Molecular Weight |

230.93 g/mol |

IUPAC Name |

3-(bromomethyl)azetidine;hydrobromide |

InChI |

InChI=1S/C4H8BrN.BrH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H |

InChI Key |

PMPBZCOEBADXLW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CBr.Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 3-(Bromomethyl)azetidine Hydrobromide for medicinal chemistry

Executive Summary

3-(Bromomethyl)azetidine Hydrobromide (CAS: 854692-34-5) is a high-value, bifunctional building block in medicinal chemistry.[1] It serves as a critical "spring-loaded" scaffold, offering a strained four-membered azetidine ring that functions as a rigid, metabolic-resistant linker.[2] Its utility lies in its dual reactivity: a nucleophilic nitrogen (masked in the salt form) and an electrophilic exocyclic bromomethyl group. This guide details the physicochemical properties, handling protocols, and synthetic strategies required to leverage this reagent effectively while mitigating its inherent instability in the free-base form.

Part 1: Structural & Physicochemical Profile

Core Identity

-

IUPAC Name: 3-(Bromomethyl)azetidine hydrobromide

-

CAS Number: 854692-34-5[1]

-

Formula: C₄H₈BrN · HBr

-

Molecular Weight: 230.93 g/mol (Salt); 149.01 g/mol (Free Base)

-

Physical State: Hygroscopic crystalline solid (Salt).

-

Solubility: Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes) unless free-based.

The Stability Paradox

The hydrobromide salt is the only stable storage form of this molecule. The free base, 3-(bromomethyl)azetidine , contains both a nucleophilic secondary amine and an electrophilic alkyl bromide. Upon neutralization, it undergoes rapid intermolecular self-alkylation , leading to polymerization.

Key Insight: Never isolate the free base as a neat liquid. All reactions requiring the free amine must be performed in situ or with immediate N-protection.

Part 2: Synthetic Utility & Reactivity[3][4]

The "Spring-Loaded" Electrophile

The azetidine ring possesses significant ring strain (~25 kcal/mol), comparable to cyclopropane but with added polarity. This strain influences the reactivity of the bromomethyl group.

-

Primary Pathway (Desired):

displacement of the bromide by external nucleophiles (phenols, thiols, amines). This installs the azetidine ring as a pendant group. -

Secondary Pathway (Undesired): Ring opening.[3] Strong Lewis acids or heating with weak nucleophiles can trigger ring opening, relieving strain but destroying the scaffold.

Reactivity Divergence Diagram

The following diagram illustrates the critical decision points when handling this reagent.

Caption: Divergent reactivity pathways. The free base is a transient species that must be immediately trapped (N-protected) to prevent polymerization.

Part 3: Medicinal Chemistry Applications[6]

Bioisostere & Vector Positioning

The azetidine ring is widely used as a proline surrogate or a rigidified piperidine/morpholine bioisostere .

-

Vector Control: The 3-position allows substituents to exit the ring at a defined angle, distinct from the equatorial/axial vectors of 6-membered rings. This is crucial for "fragment growing" in structure-based drug design (SBDD).

-

Metabolic Stability: The 4-membered ring is generally more metabolically stable than the pyrrolidine ring, which is prone to oxidation at the alpha-carbon.

-

Basicity Modulation: The electron-withdrawing effect of the 3-bromomethyl group (and subsequent modifications) lowers the pKa of the azetidine nitrogen (typically ~11 for unsubstituted azetidine) to a more physiologically relevant range (pKa ~8.5–9.5), improving oral bioavailability and CNS penetration.

Strategic Workflow

To utilize this building block, researchers typically follow one of two strategies:

-

N-First Functionalization: Protect the nitrogen (e.g., Boc), react the bromide with a nucleophile, then deprotect.

-

C-First Functionalization (Rare/Difficult): React the salt directly with a nucleophile that is orthogonal to the amine, or where the amine is intended to react with a bis-electrophile.

Part 4: Experimental Protocols

Protocol A: Preparation of N-Boc-3-(bromomethyl)azetidine

This is the standard procedure to stabilize the reagent for further chemistry.

Reagents: 3-(Bromomethyl)azetidine HBr (1.0 eq), Di-tert-butyl dicarbonate (

-

Setup: Suspend 3-(Bromomethyl)azetidine HBr in DCM (0.2 M) at 0°C under nitrogen.

-

Neutralization: Add

dropwise. The suspension may clear as the free base forms. -

Protection: Immediately add a solution of

in DCM dropwise. Crucial: Do not delay this step. -

Reaction: Stir at 0°C for 30 min, then warm to RT for 2-4 hours. Monitor by TLC (stain with ninhydrin or KMnO4).

-

Workup: Wash with 1M HCl (to remove excess amine/TEA), then saturated

, then brine. Dry over -

Yield: Concentration affords the N-Boc derivative (CAS 253176-93-1) as a colorless to pale yellow oil/solid, stable for storage.

Protocol B: Nucleophilic Substitution ( ) at the Bromomethyl Group

Targeting the exocyclic bromide using the N-Boc protected intermediate.

Reagents: N-Boc-3-(bromomethyl)azetidine (1.0 eq), Phenol/Thiol/Amine (1.1 eq),

-

Dissolution: Dissolve the nucleophile and base in dry DMF. Stir for 15 min to generate the anion (if applicable).

-

Addition: Add N-Boc-3-(bromomethyl)azetidine.

-

Conditions: Heat to 60-80°C. Note: Avoid excessive heat (>100°C) to prevent thermal degradation of the Boc group or ring opening.

-

Observation: Reaction typically completes in 4-12 hours.

-

Purification: Standard aqueous workup followed by flash chromatography.

Protocol C: In-Situ Free-Basing for N-Alkylation

If the goal is to attach the azetidine ring to an electrophile (e.g., benzyl bromide) via the Nitrogen.

-

Mix: Combine 3-(Bromomethyl)azetidine HBr and the electrophile in DMF.

-

Trigger: Add DIPEA (3.0 eq) slowly at RT.

-

Mechanism: As the HBr is neutralized, the free amine immediately reacts with the external electrophile (provided the external electrophile is more reactive than the internal bromomethyl group).

-

Risk: If the external electrophile is sluggish, self-polymerization will dominate. Use Protocol A (Protection -> Alkylation -> Deprotection -> Coupling) for higher reliability.

Part 5: Safety & Handling

-

Vesicant Hazard: As an alkylating agent (alkyl bromide), this compound is a potential mutagen and severe skin/eye irritant. It can alkylate DNA. Double-gloving and use of a fume hood are mandatory.

-

Hygroscopicity: The HBr salt absorbs moisture. Store in a desiccator at 2-8°C. Moisture can lead to hydrolysis of the bromide to the alcohol over time.

-

Incompatibility: Strong bases (without N-protection), strong Lewis acids (ring opening).

References

-

PubChem. 3-Bromoazetidine hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Therapeutic Patents, 2026. [Link]

-

Couty, F., & Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 2006. [Link][5]

Sources

- 1. 2231675-34-4|3-(Bromomethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Molecular Structure and Reactivity of 3-(Bromomethyl)azetidine HBr: A Comprehensive Guide for Drug Development

Executive Summary

The strategic incorporation of small, strained aliphatic rings has fundamentally reshaped modern medicinal chemistry[1]. Among these, the azetidine scaffold offers a unique combination of conformational rigidity, reduced lipophilicity, and enhanced metabolic stability[2]. 3-(Bromomethyl)azetidine hydrobromide (HBr) has emerged as a highly privileged building block, particularly functioning as a rigid linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[3].

Handling this molecule requires a deep understanding of its dual-reactivity. This guide provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic pathways, and field-proven protocols for utilizing 3-(Bromomethyl)azetidine HBr, ensuring high-yield integration into complex molecular architectures.

Molecular Architecture & Physicochemical Properties

The architecture of 3-(bromomethyl)azetidine is defined by a four-membered nitrogen-containing heterocycle attached to a highly reactive primary alkyl bromide. The inherent ring strain (~26 kcal/mol) alters the hybridization of the nitrogen atom, slightly lowering its basicity compared to larger macrocycles like pyrrolidine or piperidine[1].

To prevent degradation, the compound is strictly isolated as a hydrobromide salt[4]. The table below summarizes the critical quantitative data and the causality behind how these properties dictate experimental workflows.

Table 1: Physicochemical Profile and Workflow Implications

| Property | Value / Characteristic | Causality / Impact in Workflow |

| Molecular Formula | C4H9Br2N | Defines the exact stoichiometry required for precise molar equivalent calculations. |

| Physical State | Solid (Crystalline Powder) | The HBr salt ensures thermodynamic stability, preventing the spontaneous polymerization seen in the liquid free base[4]. |

| Ring Strain | ~26 kcal/mol | Imparts 3D rigidity, locking the linker conformation to enhance target-binding affinity[2]. |

| Electrophilic Center | Primary Bromomethyl Group | Provides an unhindered, highly reactive site for SN2 nucleophilic attack by target scaffolds. |

| Nucleophilic Center | Azetidine Nitrogen (Masked) | Protonation by HBr completely masks N-nucleophilicity, allowing selective functionalization at the bromomethyl site[4]. |

(Note: The hydrochloride salt, CAS 2231675-34-4, exhibits a nearly identical reactivity profile and is often used interchangeably depending on commercial availability[5].)

Reactivity Profile: The Dual-Centered Electrophile/Nucleophile

The primary challenge when working with 3-(bromomethyl)azetidine is its bifunctional nature. The molecule contains both a strong nucleophile (the secondary amine) and a potent electrophile (the primary alkyl bromide).

The Self-Polymerization Dilemma: If left as a free base, the molecule rapidly undergoes intermolecular SN2 alkylation. The nitrogen of one molecule attacks the bromomethyl group of another, leading to uncontrolled formation of polymeric azetidinium salts[4].

The Salt Solution: Converting the compound to the hydrobromide (HBr) salt protonates the azetidine nitrogen. This electronic modification completely masks its nucleophilicity. The salt can be stored indefinitely and selectively reacted at the bromomethyl site only when carefully neutralized in situ.

SN2 Alkylation Pathway of 3-(Bromomethyl)azetidine HBr.

Synthetic Applications & Workflows

In the synthesis of PROTACs and other targeted therapeutics, the azetidine ring acts as a rigid spacer that optimizes the distance and orientation between the target-protein binder and the E3-ligase recruiter[3]. Often, the Boc-protected variant (tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, PubChem CID 53350331) is utilized when orthogonal protection is required[6]. However, direct use of the HBr salt is highly efficient if the protocol is strictly controlled.

Protocol: In Situ Neutralization and SN2 Alkylation

Objective: To covalently link the 3-(bromomethyl)azetidine core to a phenolic PROTAC anchor. Self-Validating Check: This protocol relies on a visual transition. The HBr salt is insoluble in pure Acetonitrile (MeCN). Upon the addition of base and gentle heating, the free base is generated and dissolves. A transition from a cloudy suspension to a clearer solution (alongside the precipitation of fine inorganic salts) validates successful deprotonation.

Step 1: Reagent Preparation Suspend 1.0 eq of the target phenol and 1.2 eq of 3-(Bromomethyl)azetidine HBr in anhydrous MeCN (0.2 M concentration). Causality: MeCN is a polar aprotic solvent. It optimally stabilizes the charged SN2 transition state without solvolyzing the alkyl bromide, ensuring high conversion rates.

Step 2: Base Addition Add 3.0 eq of finely powdered Potassium Carbonate (K2CO3). Causality: Exactly 1.0 eq is consumed immediately to neutralize the HBr salt and liberate the azetidine nitrogen[4]. The remaining 2.0 eq serves to deprotonate the target phenol, forming the highly reactive phenoxide nucleophile required for the coupling.

Step 3: Thermal Activation Heat the reaction mixture to 60°C under an inert nitrogen atmosphere for 12 hours. Causality: 60°C provides sufficient kinetic energy to overcome the SN2 activation barrier while remaining safely below temperatures that would induce azetidine ring-opening or thermal degradation.

Step 4: Reaction Monitoring & Workup Monitor the reaction via LC-MS. Upon completion, cool the mixture to room temperature. Filter out the inorganic salts (KBr, KHCO3) through a Celite pad, and concentrate the filtrate under reduced pressure.

Step 5: Orthogonal Protection (Optional) If the newly installed azetidine nitrogen is not the final target for immediate downstream coupling, treat the crude residue with Boc-anhydride (Boc2O) and Triethylamine (TEA) in Dichloromethane (DCM). This yields a stable, orthogonally protected intermediate ready for purification[6].

Synthetic workflow for PROTAC linker integration.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of your synthetic pipelines, strict adherence to storage protocols is mandatory.

-

Degradation Indicators: 3-(Bromomethyl)azetidine HBr should appear as a white to off-white crystalline powder. A shift in color to yellow or brown indicates the liberation of free bromine or the onset of self-polymerization. If this occurs, the batch must be discarded, as polymeric impurities will drastically reduce SN2 yields.

-

Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The compound is highly hygroscopic; exposure to ambient moisture will lead to premature dissociation of the HBr salt and subsequent degradation. Always allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation.

References

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-BOC-3-(bromomethyl)azetidine, 95% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

Solubility profile of 3-(Bromomethyl)azetidine Hydrobromide in organic solvents

Part 1: Executive Technical Summary

3-(Bromomethyl)azetidine Hydrobromide is a high-value, strained heterocyclic building block used primarily to introduce the azetidine ring into pharmaceutical scaffolds. As a hydrobromide salt of a secondary amine, its physicochemical behavior is dominated by strong ionic lattice interactions and hydrogen bonding potential.

This guide provides a definitive solubility profile derived from empirical synthesis data and physicochemical first principles. The core solubility behavior is characterized by high solubility in polar protic solvents (Methanol, Water) and near-total insolubility in non-polar aprotic solvents (Diethyl Ether, Hexanes) . This polarity contrast is the functional basis for its purification via recrystallization.

Critical Stability Warning: While soluble in protic solvents (water, alcohols), the electrophilic bromomethyl group is susceptible to solvolysis (nucleophilic displacement of bromide) upon prolonged exposure or heating. Solutions should be prepared immediately prior to use.

Part 2: Physicochemical Identity & Solubility Matrix

Structural Basis of Solubility

The compound consists of a strained four-membered azetidinium ring counter-balanced by a bromide anion.

-

Cationic Domain: The protonated azetidine nitrogen (

) acts as a potent hydrogen bond donor. -

Electrophilic Domain: The exocyclic bromomethyl group (

) adds lipophilicity but is overshadowed by the ionic nature of the salt. -

Lattice Energy: The ionic bond between the azetidinium cation and bromide anion requires high-dielectric solvents to overcome the lattice energy (

).

Solubility Profile Matrix

The following data synthesizes literature-validated extraction protocols and predicted behaviors based on the salt's lattice properties.

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Polar Protic | Methanol | High (Hot) / Mod (Cold) | Primary Recrystallization Solvent. Validated by literature [1]. |

| Polar Protic | Water | High | Good for dissolution; risk of hydrolysis over time. |

| Polar Protic | Ethanol | Moderate | Alternative recrystallization solvent; lower solubility than MeOH. |

| Polar Aprotic | DMSO | High | Ideal for reaction mixtures (e.g., nucleophilic substitutions). |

| Polar Aprotic | DMF | High | Alternative reaction solvent. |

| Polar Aprotic | Acetonitrile | Low/Moderate | Often forms suspensions; solubility increases with heat. |

| Chlorinated | Dichloromethane (DCM) | Low | Typically insoluble; may dissolve slightly with trace MeOH. |

| Ethers | Diethyl Ether | Insoluble | Primary Antisolvent. Used to crash out the salt [1]. |

| Ethers | THF | Very Low | Poor solvent for the salt form. |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Strictly antisolvents. |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise mg/mL data for your specific batch, as polymorphism can affect solubility.

Reagents: Analytical grade solvents, 3-(Bromomethyl)azetidine HBr (dried).

-

Preparation: Weigh 50 mg of the compound into a 4 mL borosilicate vial (Vial A).

-

Addition: Add the target solvent in 50

L increments while vortexing at 1000 RPM. -

Observation:

-

If dissolved immediately (< 100

L), solubility is > 500 mg/mL . -

If undissolved after 1 mL, solubility is < 50 mg/mL .

-

-

Equilibration: For precise saturation, add excess solid to 1 mL solvent. Shake at 25°C for 24 hours.

-

Filtration & Drying: Filter the supernatant through a 0.22

m PTFE filter into a pre-weighed vial (Vial B). Evaporate solvent under vacuum (Genevac or Rotavap) and weigh the residue. -

Calculation:

Protocol B: Purification via Recrystallization

Based on the methodology by Ji et al. (Arkivoc, 2018) [1].

Objective: Remove non-polar impurities and trace colored byproducts.

-

Dissolution: Suspend crude 3-(Bromomethyl)azetidine HBr in minimal Methanol (approx. 3-5 mL per gram).

-

Heating: Gently heat to reflux (65°C) until fully dissolved. Do not boil prolonged to avoid solvolysis.

-

Filtration (Optional): If insoluble particulates remain, filter hot through a glass frit.

-

Crystallization: Remove from heat. Slowly add Diethyl Ether (antisolvent) dropwise until persistent turbidity is observed.

-

Cooling: Allow the mixture to cool to Room Temperature (RT), then place in an ice bath (0°C) for 2 hours.

-

Collection: Filter the white crystalline precipitate. Wash with cold Diethyl Ether (3x).

-

Drying: Dry under high vacuum (< 5 mbar) at RT for 12 hours to remove lattice-bound solvent.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the purification workflow.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the experimental objective (Reaction, Purification, or Analysis).

Diagram 2: Recrystallization Workflow (MeOH/Ether System)

Caption: Step-by-step purification workflow using the Methanol/Diethyl Ether solvent system.

Part 5: Application Notes for Synthesis

When using 3-(Bromomethyl)azetidine HBr in synthesis (e.g., coupling with amines or thiols), the solubility profile dictates the base selection:

-

Heterogeneous Conditions (DCM/Acetonitrile): Since the salt is poorly soluble, using an organic base like TEA or DIPEA will slowly deprotonate the ammonium salt, liberating the free base into solution. This allows for a controlled, slow reaction rate which can reduce side reactions (like dimerization).

-

Homogeneous Conditions (DMSO/DMF): The salt dissolves fully. Addition of base (e.g., NaH,

) results in rapid deprotonation. This is preferred for difficult substitutions but requires careful temperature control to prevent decomposition.

References

-

Ji, Y., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.

-

BenchChem. (2025).[1] "Structure and Solubility Data for Azetidine Derivatives." BenchChem Technical Database.

-

PubChem. (2023). "Compound Summary: 3-Bromoazetidine hydrochloride." National Library of Medicine.

Sources

Thermodynamic Stability of 3-Substituted Azetidine Salts: A Technical Guide

This in-depth technical guide details the thermodynamic and kinetic stability profiles of 3-substituted azetidine salts, tailored for researchers in medicinal chemistry and salt form screening.

Executive Summary

Azetidines serve as valuable four-membered heterocycles in drug discovery, offering conformational restriction and distinct vectoral alignment compared to pyrrolidines or piperidines. However, their high ring strain (~26 kcal/mol) creates a precarious thermodynamic landscape.

This guide focuses on the 3-substituted azetidine class, a common motif for modulating basicity and solubility. We analyze how substitution at the C3 position influences the thermodynamic stability of salt forms, driving decisions in salt selection to prevent ring-opening decomposition and polymerization.

Theoretical Framework: The Strain-Basicity Paradox

The stability of an azetidine salt is governed by the interplay between Ring Strain Energy (RSE) and Proton Transfer Thermodynamics .

Ring Strain and Puckering

Unlike planar oxetanes, azetidine rings are puckered (typically 25–35°) to relieve torsional strain.

-

3-Substitution Effect: Bulky or electronegative substituents at C3 can flatten the ring or invert the puckering angle, altering the RSE.

-

Salt Formation: Protonation of the nitrogen changes the hybridization geometry, often increasing ring strain. If the lattice energy of the salt does not compensate for this increased strain and the entropic penalty of ordering, the salt may be metastable.

The pKa Modulation

The basicity of the azetidine nitrogen is the primary predictor of salt stability in solution and the solid state.

-

Electron-Withdrawing Groups (EWG) at C3 (e.g., -F, -OH): Inductively withdraw electron density from the ring, lowering the pKa of the nitrogen.

-

Thermodynamic Consequence: The

of salt formation is less negative (less favorable) compared to unsubstituted azetidines. However, the resulting conjugate acid is more acidic, potentially making it prone to proton transfer back to a counterion or solvent.

-

-

Electron-Donating Groups (EDG) at C3 (e.g., -Alkyl): Increase pKa, strengthening the N-H bond in the salt but potentially increasing susceptibility to oxidative degradation.

Decomposition Pathways

The thermodynamic instability of azetidine salts manifests kinetically through Acid-Catalyzed Nucleophilic Ring Opening (ACNRO) .

Mechanism:

-

Activation: Protonation of Nitrogen creates a quaternary ammonium species (Azetidinium), maximizing electrophilicity at C2/C4.

-

Attack: A nucleophile (counterion

or solvent) attacks the -

Collapse: Release of ring strain drives the irreversible opening to a linear amine.

Figure 1: The Acid-Catalyzed Nucleophilic Ring Opening (ACNRO) pathway. The salt form (Azetidinium) is the activated species for decomposition.

Comparative Stability of 3-Substituents

The nature of the group at C3 dictates the stability profile. The table below synthesizes thermodynamic trends.

Table 1: Impact of C3-Substituents on Salt Stability

| Substituent (C3) | Electronic Effect | pKa Shift (approx) | Stability Risk | Preferred Counterions |

| -H (Unsubstituted) | Baseline | ~11.0 | Moderate (Polymerization) | HCl, HBr (if dry), Mesylate |

| -F (Fluoro) | Strong EWG (Inductive) | -1.5 to -2.5 units | High (C2/C4 highly electrophilic) | Non-nucleophilic (Tosylate, Besylate) |

| -OH (Hydroxy) | EWG + H-bond donor | -1.0 to -1.5 units | Moderate (Self-solvation) | HCl (forms stable hydrates), Maleate |

| -Alkyl (Methyl) | Weak EDG | +0.2 to +0.5 units | Low (Steric protection) | Most pharmaceutically acceptable acids |

| -Aryl (Phenyl) | Steric Bulk | Neutral | Low (Kinetic shielding) | Succinate, Fumarate |

Key Insight: While 3-fluoroazetidine salts are desirable for metabolic stability (blocking metabolic hot spots), they are thermodynamically fragile. The fluorine atom pulls electron density, making the C2/C4 carbons significantly more electrophilic and prone to attack by nucleophilic counterions (e.g.,

Experimental Protocols for Stability Assessment

To rigorously evaluate the thermodynamic stability of a new azetidine salt, the following "Self-Validating" workflow is recommended.

Protocol: Differential Scanning Calorimetry (DSC) Stress Test

Objective: Determine the onset of thermal decomposition (

-

Preparation: Weigh 2–5 mg of the azetidine salt into a Tzero aluminum pan.

-

Sealing: Hermetically seal (pinhole lid is not recommended for azetidines to prevent early volatile loss, unless evaluating desolvation).

-

Ramp: Heat from 25°C to 250°C at 10°C/min under

purge (50 mL/min). -

Analysis:

-

Look for a sharp endotherm (Melting,

). -

Look for an immediate subsequent exotherm (Decomposition).

-

Validation: If

, the salt is considered "Thermodynamically Metastable" and unsuitable for hot-melt processes.

-

Protocol: Accelerated Chemical Stability (Solution)

Objective: Assess susceptibility to nucleophilic ring opening.

-

Solvent System: Prepare 1 mg/mL solutions in:

-

pH 1.2 (0.1 N HCl) - Simulates gastric/counterion attack.

-

pH 7.4 (Phosphate buffer) - Neutral stability.

-

MeOH/Water (1:1) + 1 eq excess counterion (e.g., NaCl).

-

-

Incubation: Store at 40°C and 60°C for 7 days.

-

Detection (HPLC-MS):

-

Monitor disappearance of Parent (M+H).

-

Monitor appearance of Ring-Opened Product (M+18 for hydrolysis, M+36 for chloride attack).

-

Critical Check: 3-Fluoroazetidines often show defluorination concurrent with ring opening.

-

Strategic Salt Selection Guide

Selecting the right counterion is the single most effective way to mitigate thermodynamic instability in azetidines.

The "Nucleophilicity Rule"

Avoid counterions that are strong nucleophiles if the azetidine is electron-deficient (e.g., 3-fluoro, 3-cyano).

-

Avoid: Chloride (

), Bromide ( -

Prefer: Sulfonates (Mesylate, Tosylate), large dicarboxylates (Fumarate, Maleate).

Decision Tree for Salt Selection

Figure 2: Strategic decision matrix for azetidine salt selection based on substituent electronics.

References

-

Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

-

BenchChem Technical Support. (2025). "Working with Substituted Azetidines: Troubleshooting & Optimization." BenchChem Technical Guides.

-

Schotten, C., et al. (2020).[1] "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." White Rose Research Online.

-

Uesugi, M., et al. (2023).[2] "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis." Frontiers in Chemistry.

-

Kovalenko, A. L., et al. (2019). "High-Energy Salts of 5,5'-Azotetrazole.[3] I. Thermochemistry and Thermal Decomposition." ResearchGate.

Sources

The Role of 3-(Bromomethyl)azetidine in Conformational Restriction of Amines: A Technical Guide for Drug Discovery

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from two-dimensional, planar molecules to three-dimensional, sp³-rich architectures—often termed "escaping flatland"—is a critical strategy for improving clinical success rates. Highly flexible acyclic amines frequently suffer from severe entropic penalties upon binding to their target receptors. Furthermore, their high basicity and lipophilicity can lead to off-target toxicities, such as hERG channel inhibition, and poor pharmacokinetic (PK) profiles.

To combat this, medicinal chemists employ conformational restriction . While piperidines and pyrrolidines are traditional go-to scaffolds, the four-membered azetidine ring has emerged as a privileged motif . It provides a highly compact, structurally rigid framework that precisely controls the spatial orientation of pendant pharmacophores. Among the most versatile building blocks for introducing this motif is 3-(Bromomethyl)azetidine (typically utilized as its N-Boc protected derivative) .

This whitepaper details the mechanistic rationale, physicochemical benefits, and field-proven synthetic protocols for utilizing 3-(bromomethyl)azetidine to restrict amine conformations in drug design.

Mechanistic Rationale: Why the Azetidine Scaffold?

As an application scientist optimizing hit-to-lead workflows, I frequently observe that simply cyclizing an acyclic amine into a six-membered piperidine ring increases lipophilicity (LogP) and maintains a high pKa (~11.0), which can trap the drug in acidic lysosomal compartments.

Azetidines solve this through two fundamental chemical properties:

-

Increased s-character of the Nitrogen Lone Pair: The high ring strain of the four-membered ring forces the internal C-N-C bond angles to compress (~90°). To compensate, the nitrogen's lone pair gains more s-character, which holds the electrons closer to the nucleus. Causality: This directly reduces the basicity (pKa) of the amine by 1 to 2 units compared to piperidines, improving membrane permeability and reducing phospholipidosis risks.

-

Optimal Vector Projection: Substitution at the 3-position of the azetidine ring projects the functional group (such as a bromomethyl linker) exactly bisecting the azetidine ring. This creates a linear, rigid vector that effectively mimics para-substituted benzenes but with significantly lower lipophilicity and higher aqueous solubility.

Logical pathway of azetidine-mediated conformational restriction on drug profiles.

Quantitative Data: Physicochemical Impact

To illustrate the tangible benefits of this structural modification, the table below summarizes the typical physicochemical shifts observed when replacing standard amines with an azetidine core via a 3-methyl linkage.

| Scaffold Type | Example Motif | Approx. pKa | Approx. LogP | TPSA (Ų) | Primary Pharmacological Benefit |

| Acyclic Amine | Diethylamine | 10.5 | 1.4 | 12.0 | High flexibility; useful for initial hit screening but poor PK. |

| 6-Membered Ring | Piperidine | 11.2 | 1.5 | 12.0 | Moderate restriction; high basicity can lead to hERG liability. |

| 4-Membered Ring | Azetidine | 9.5 | 0.9 | 12.0 | Optimal restriction; lower basicity and LogP enhance oral bioavailability. |

Data synthesized from standard medicinal chemistry profiling of saturated nitrogen heterocycles .

Experimental Protocols: A Self-Validating System

When executing the alkylation of a target amine using 1-Boc-3-(bromomethyl)azetidine , synthetic failures usually stem from the mild steric hindrance of the neopentyl-like bromomethyl group, leading to sluggish S_N2 reactions and competitive elimination.

To guarantee high yields, I have designed the following self-validating protocol utilizing in situ Finkelstein activation.

Method: N-Alkylation via 1-Boc-3-(bromomethyl)azetidine

Step 1: Reagent Solvation

-

Action: Dissolve the target secondary amine (1.0 eq) and 1-Boc-3-(bromomethyl)azetidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration.

-

Causality: DMF is a polar aprotic solvent. It perfectly solvates the reactants and stabilizes the charge-separated transition state of the subsequent S_N2 reaction without hydrogen-bonding to the nucleophile.

Step 2: Finkelstein Activation

-

Action: Add Sodium Iodide (NaI) (0.2 eq) to the stirring mixture.

-

Causality: The bromomethyl group adjacent to the strained azetidine ring is sterically hindered. NaI acts as a catalyst by converting the alkyl bromide to a highly reactive, transient alkyl iodide in situ. Iodide is a superior leaving group, drastically accelerating the S_N2 substitution and outcompeting side reactions.

Step 3: Base Addition & Heating

-

Action: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Heat the reaction to 60°C for 12 hours under nitrogen.

-

Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the large cesium cation enhances the solubility of the carbonate complex in DMF. It provides a robust, non-nucleophilic basic environment to neutralize the evolving HBr/HI without hydrolyzing the sensitive Boc protecting group.

Step 4: Self-Validation & Monitoring

-

Action: Monitor via LC-MS.

-

Validation: The system is self-validating: the complete disappearance of the starting amine mass and the emergence of the exact Boc-protected product mass (M+H) confirms successful alkylation. If unreacted bromide remains, the Finkelstein activation has stalled (usually due to wet solvent).

Step 5: Orthogonal Deprotection

-

Action: Isolate the intermediate via standard aqueous workup. Treat the organic residue with 4M HCl in Dioxane at room temperature for 2 hours.

-

Causality: HCl in Dioxane provides a clean, anhydrous cleavage of the Boc group. As the deprotection completes, the final 3-(aminomethyl)azetidine precipitates out of the dioxane solution as a highly stable, analytically pure hydrochloride salt. This eliminates the need for tedious column chromatography.

Step-by-step synthetic workflow for amine alkylation using 3-(bromomethyl)azetidine.

Conclusion

The strategic incorporation of 3-(bromomethyl)azetidine into discovery pipelines is far more than a simple structural tweak; it is a calculated manipulation of molecular thermodynamics and pharmacokinetics. By locking flexible amines into the rigid, sp³-rich azetidine framework, researchers can simultaneously lower entropic binding penalties, reduce basicity, and improve metabolic stability. When executed using optimized, self-validating synthetic protocols, this building block is an indispensable tool for generating high-quality clinical candidates.

References

The Strain-Driven Paradigm: Azetidine Building Blocks in Modern Drug Discovery

Executive Summary

In the relentless pursuit of novel chemical space, medicinal chemists are increasingly turning to compact, conformationally restricted sp^3^-rich heterocycles. Among these, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a privileged structural motif [1]. Bridging the gap between highly strained aziridines and flexible pyrrolidines, azetidines offer a unique combination of metabolic stability, improved aqueous solubility, and precise spatial vector projection. This technical guide explores the physicochemical causality behind azetidine incorporation, highlights FDA-approved success stories, and details field-proven synthetic methodologies for their integration into drug discovery pipelines.

Physicochemical Profiling: The Causality of Ring Strain

The integration of azetidines into lead compounds is rarely accidental; it is a calculated manipulation of molecular properties driven by ring strain. The four-membered azetidine ring possesses approximately 26 kcal/mol of angle strain. This structural tension enforces a compression of the internal C–N–C bond angles.

The Causality of Basicity Modulation: To compensate for the compressed internal angles, the nitrogen atom's exocyclic orbitals—including the lone pair—rehybridize to gain increased s-character. Because s-orbitals are held closer to the positively charged nucleus, the nitrogen lone pair becomes less available to accept a proton. Consequently, azetidines exhibit a significantly lower pKa than their five- and six-membered counterparts [6]. This lower basicity is a critical lever for medicinal chemists: it allows for the retention of a polar amine to ensure aqueous solubility while simultaneously reducing the basicity enough to mitigate off-target liabilities, such as hERG channel blockade and phospholipidosis.

The Torsional Profile of Azetidine Amides: When incorporated into amides, azetidines display a unique torsional profile. Standard N,N-disubstituted amides (like piperidine amides) often twist out of plane relative to the carbonyl group to avoid severe steric clashes. Azetidine amides, owing to their compact "tied-back" geometry, behave more like mono-substituted amides. They can adopt planar conformations critical for specific target binding, but crucially, they do so without introducing an N-H hydrogen bond donor that could compromise membrane permeability [4].

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

Data summarizes the general trends observed when substituting cyclic amines in lead optimization.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.1 |

| Average pKa (Conjugate Acid) | 10.4 | 11.3 | 11.2 |

| LogP (Lipophilicity Contribution) | Lowest | Moderate | Highest |

| Conformational Flexibility | Highly Rigid | Flexible (Envelope) | Flexible (Chair/Boat) |

Clinical Validation: Azetidines in FDA-Approved Drugs

The theoretical benefits of azetidines have translated into real-world clinical success. Several FDA-approved drugs leverage the azetidine core to achieve specific pharmacokinetic and pharmacodynamic profiles [1, 2].

-

Cobimetinib: A highly selective, reversible inhibitor of MEK1 and MEK2. The azetidine ring in cobimetinib restricts the conformation of the molecule, perfectly orienting the adjacent functional groups to fit the allosteric binding pocket of MEK, thereby shutting down the hyperactive RAS/RAF/MEK/ERK signaling pathway in melanoma.

-

Baricitinib: A JAK1/JAK2 inhibitor used for rheumatoid arthritis. The azetidine moiety here is fused via a sulfonyl linkage, providing a metabolically stable, compact core that resists oxidative degradation while maintaining the necessary polarity for oral bioavailability.

Fig 1: Mechanism of action of the azetidine-containing drug Cobimetinib inhibiting the MEK/ERK pathway.

Synthetic Methodologies & Self-Validating Protocols

Historically, the synthesis of azetidines was plagued by low yields due to the high energy barrier of forming a strained four-membered ring. However, modern synthetic chemistry has unlocked robust pathways, including photochemical functionalization of azetidine-2-carboxylic acids [3] and strain-release azetidinylation using azabicyclo[1.1.0]butanes [2].

Below is a highly reliable, step-by-step methodology for the synthesis of 3-(Aryl)azetidines , a highly sought-after scaffold for CNS drug discovery [5].

Protocol: Synthesis of 3-(2-Ethylphenyl)azetidine via Grignard Addition

Materials Required:

-

1-Boc-3-azetidinone (1.0 equiv)

-

2-Bromotoluene (1.1 equiv)

-

Magnesium turnings (1.2 equiv) & Iodine (catalytic)

-

Trifluoroacetic acid (TFA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

Step-by-Step Workflow:

-

Grignard Generation: Activate magnesium turnings in a flame-dried flask under nitrogen using a crystal of iodine. Add 2-bromotoluene in anhydrous THF dropwise to maintain a gentle reflux.

-

Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Slowly add a solution of 1-Boc-3-azetidinone in THF. Stir for 2-4 hours while allowing the reaction to warm to room temperature.

-

Quench & Extraction: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection: Dissolve the crude N-Boc-3-hydroxy-3-(2-ethylphenyl)azetidine in DCM. Cool to 0 °C and add TFA dropwise. Stir for 1-3 hours.

-

Isolation: Quench with saturated aqueous NaHCO₃, extract the free amine with DCM, and purify via flash chromatography.

Causality Behind Experimental Choices:

-

Why flame-dry and use anhydrous THF? Grignard reagents are highly nucleophilic and act as strong bases. Any residual moisture will instantly protonate and destroy the reagent, severely reducing the yield.

-

Why cool to 0 °C during addition? The nucleophilic attack on the azetidinone carbonyl is highly exothermic. If not thermally controlled, the excess heat combined with the basic conditions can trigger ring-opening side reactions, a vulnerability caused by the 26 kcal/mol strain of the azetidine core.

Self-Validating System (Trustworthiness Check): This protocol features built-in validation checkpoints. During Step 2, Thin-Layer Chromatography (TLC) monitoring is essential. The starting material, 1-Boc-3-azetidinone, is UV-inactive but stains readily with KMnO₄. The appearance of a new, more polar spot (the tertiary alcohol intermediate) confirms successful C-C bond formation. In Step 4, the sudden shift of the product to a highly polar, baseline spot on normal-phase silica confirms the successful unmasking of the secondary amine, validating the deprotection step.

Fig 2: Step-by-step synthetic workflow for 3-(aryl)azetidine building blocks.

Conclusion

Azetidines represent a masterclass in utilizing chemical strain to achieve favorable biological outcomes. By trading the conformational flexibility of piperidines and pyrrolidines for the rigid, compact geometry of the four-membered ring, drug developers can fine-tune pKa, improve metabolic stability, and access unique torsional conformations. As synthetic methodologies like photoredox catalysis and strain-release functionalization continue to mature, the incorporation of azetidine building blocks will undoubtedly accelerate, shaping the next generation of targeted therapeutics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / NIH URL:[Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS) URL:[Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL:[Link]

-

Azetidine Amides in Drugs: Structure Search Drug Hunter URL: [Link]

-

FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING ChemRxiv URL:[Link]

Topic: The Strategic Choice in Synthesis: A Comparative Analysis of 3-(Bromomethyl)azetidine Free Base and Its Hydrobromide Salt

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, the choice of starting material is not merely a matter of convenience but a critical decision that impacts reaction efficiency, reproducibility, and overall project timelines. The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2][3] The 3-(bromomethyl)azetidine synthon is a particularly valuable building block for introducing this moiety.[4][5][6] However, it is commercially available in two primary forms: the free base and the hydrobromide (HBr) salt. Understanding the profound differences between these two reagents is paramount for any scientist working in drug discovery and development.

This guide provides a detailed technical analysis of these two forms, moving beyond simple data sheets to explain the causal relationships behind their handling, stability, and reactivity. The objective is to empower researchers to make informed, strategic decisions in their synthetic endeavors.

Part 1: Core Physicochemical and Structural Differences

The fundamental distinction lies in the protonation state of the azetidine nitrogen. The free base possesses a lone pair of electrons on its nitrogen atom, rendering it nucleophilic and basic. The hydrobromide salt, conversely, is an ammonium salt where this nitrogen is protonated and ionically bonded to a bromide counter-ion. This single difference dictates a cascade of divergent properties.

Caption: Chemical equilibrium between the free base and hydrobromide salt.

This seemingly simple equilibrium has significant consequences for every aspect of the reagent's use, from the stockroom to the reaction flask.

Comparative Data Summary

The following table summarizes the key quantitative and qualitative differences, providing a clear reference for laboratory use.

| Property | 3-(Bromomethyl)azetidine (Free Base) | 3-(Bromomethyl)azetidine Hydrobromide | Rationale & Scientific Insight |

| Chemical Structure |  |  | The free base has a neutral nitrogen (R₃N), making it a nucleophile. The salt has a protonated, positively charged nitrogen (R₃NH⁺), which is electrophilic at the proton but non-nucleophilic at the nitrogen. |

| Appearance | Colorless to yellow oil or low-melting solid | Off-white to white crystalline solid | The salt form benefits from the stability of a crystal lattice, resulting in a well-defined, solid material. Free amines are often oils or low-melting solids. |

| Molecular Formula | C₄H₈BrN | C₄H₉Br₂N | The salt incorporates one molecule of hydrogen bromide. |

| Molecular Weight | 150.02 g/mol | 230.93 g/mol | The higher molecular weight of the salt must be accounted for in stoichiometric calculations. |

| Solubility | High solubility in aprotic organic solvents (DCM, THF, EtOAc). Low solubility in water. | Soluble in polar protic solvents (Water, MeOH, EtOH). Lower solubility in less polar organic solvents.[7][8] | "Like dissolves like." The ionic nature of the salt favors polar, hydrogen-bonding solvents, while the neutral organic nature of the free base favors organic solvents. |

| Stability & Storage | Prone to oligomerization and degradation over time.[9] Air and moisture sensitive. | Highly stable crystalline solid with a long shelf-life. | The lone pair of the free base can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule, leading to polymerization. Protonation in the salt form effectively "protects" the nitrogen, preventing this self-reaction. |

| Handling | Requires careful handling, often under an inert atmosphere.[10] More difficult to weigh accurately. | Easy to handle, weigh, and store under standard laboratory conditions.[11][12][13] | The solid, non-hygroscopic nature and higher stability of the salt make it significantly more user-friendly and amenable to accurate dispensing. |

| Reactivity | Directly reactive as a nucleophile. | Requires deprotonation with a base to become reactive. | This is the most critical difference in a synthetic context. The salt is a stable precursor, while the free base is the active nucleophilic species. |

Part 2: Reactivity and Strategic Application in Synthesis

The choice between the free base and the salt is fundamentally a choice between convenience and stability versus immediate reactivity. For the vast majority of synthetic applications, the goal is to perform a nucleophilic substitution on an electrophile using the azetidine nitrogen.

The Two Synthetic Workflows

The hydrobromide salt is a "pro-nucleophile" that must be unmasked. The free base is the active nucleophile. This leads to two distinct experimental workflows.

Caption: Comparative synthetic workflows for the HBr salt and free base.

Experimental Protocol: In Situ Deprotonation of the Hydrobromide Salt

This is the most robust and commonly employed method. It leverages the stability of the salt for storage and handling, generating the reactive species only when needed.

Objective: To perform an N-alkylation on an electrophile.

Materials:

-

3-(Bromomethyl)azetidine hydrobromide (1.0 eq)

-

Electrophile (e.g., Benzyl bromide, 1.05 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.1 - 1.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(Bromomethyl)azetidine hydrobromide.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). This is good practice to prevent side reactions with atmospheric moisture, especially with reactive electrophiles.

-

Dissolution: Add the anhydrous solvent (e.g., ACN) to the flask and stir to dissolve or suspend the salt.

-

Deprotonation: Add the non-nucleophilic base (e.g., DIPEA) dropwise to the stirring mixture at room temperature.

-

Causality: A non-nucleophilic, sterically hindered base like DIPEA is chosen to selectively deprotonate the azetidinium ion without competing with the newly formed free base in the subsequent reaction with the electrophile. An inorganic base like potassium carbonate can also be used, particularly in polar aprotic solvents like DMF.

-

-

Activation: Stir the mixture for 15-30 minutes. During this time, the acidic azetidinium proton is transferred to the stronger base, generating the 3-(bromomethyl)azetidine free base in situ and the diisopropylethylammonium bromide salt.

-

Reaction: Add the electrophile to the reaction mixture.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to accelerate the Sₙ2 reaction.[14][15]

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute with a suitable organic solvent like ethyl acetate and wash with water or a saturated aqueous sodium bicarbonate solution to remove the ammonium salt byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Trustworthiness: This protocol is self-validating. The use of the stable, accurately weighable salt ensures stoichiometric control. The in situ generation minimizes the lifetime of the less stable free base, reducing the risk of oligomerization.

Part 3: The Scientist's Decision Matrix

The choice of reagent is a function of the specific chemical context. The following logic diagram provides a framework for making this critical decision.

Caption: Decision matrix for selecting the appropriate reagent form.

-

Choose the Hydrobromide Salt (Default): For over 95% of standard applications, including library synthesis and scale-up operations, the HBr salt is the superior choice. Its stability, ease of handling, and amenability to robust, reproducible protocols make it the workhorse reagent.

-

Choose the Free Base (Specialized Cases): The use of the free base should be a deliberate choice, justified by specific circumstances such as:

-

Base-Sensitive Substrates: If the electrophile or other functional groups in the molecule are sensitive to the amine bases (DIPEA, Et₃N) or inorganic bases (K₂CO₃) used for neutralization.

-

pH-Controlled Reactions: In unbuffered systems where the generation of an ammonium salt byproduct could alter the pH and affect the reaction outcome.

-

Catalyst/Ligand Applications: In rare cases where the azetidine nitrogen itself is intended to act as a ligand for a metal catalyst, and the presence of other coordinating species (like the neutralizing base) must be avoided.

-

Conclusion

While 3-(bromomethyl)azetidine free base and its hydrobromide salt are chemically interconvertible, they are not interchangeable from a practical or strategic standpoint. The hydrobromide salt offers paramount stability, safety, and ease of use, making it the recommended starting material for the vast majority of synthetic applications. It allows for the controlled, in situ generation of the reactive free base under conditions that minimize degradation and side reactions. The free base, while being the directly reactive species, presents significant handling and stability challenges and should be reserved for specific, well-justified synthetic scenarios. A thorough understanding of these differences enables the modern chemist to design more efficient, reliable, and successful synthetic routes in the pursuit of novel therapeutics.

References

-

Azetidines in Drug Discovery. (2025). ResearchGate. [Link]

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. (2026). PubMed. [Link]

-

Reactivity of 3-Haloazetidines. (2017). RSC Publishing. [Link]

-

Synthesis and Reactivity of Functionalized Azetidines. (N/A). European Journal of Organic Chemistry. [Link]

-

Synthesis of Protected 3-Haloazetidines. (2018). Arkivoc. [Link]

-

Stability of Azetidines. (2021). ACS Publications. [Link]

-

Spontaneous Oligomerization of Azetidines. (N/A). ResearchGate. [Link]

-

Solubility-pH Profiles of Free Bases and Salts. (2017). Universitat de Barcelona. [Link]

-

Solubility of Free Base vs. Salt Form. (2025). ResearchGate. [Link]

-

Nucleophilic Substitution Reactions. (N/A). University of Calgary. [https://organichem.sites.ucsc.edu/wp-content/uploads/sites/5 органическиеm/2019/11/Chapter-9.pdf]([Link] органическиеm/2019/11/Chapter-9.pdf)

-

SN2 Reaction Mechanisms. (N/A). University of Illinois Springfield. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CAS No. 253176-93-1 Specifications | Ambeed [ambeed.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. aaronchem.com [aaronchem.com]

- 13. chemscene.com [chemscene.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

History and Development of 3-Functionalized Azetidine Synthesis

Executive Summary: The Rise of the "Magic Ring"

In modern medicinal chemistry, the azetidine ring has transcended its status as a mere chemical curiosity to become a privileged scaffold.[1] As drug discovery shifts from flat, aromatic-heavy structures to three-dimensional,

This guide explores the technical evolution of azetidine synthesis, moving from the harsh conditions of the 19th century to the precision of modern strain-release chemistry.

Historical Genesis: The Classical Era (1888–1990s)

The Gabriel-Weiner Synthesis (1888)

The history of azetidine begins with Siegmund Gabriel and J. Weiner.[1] Their 1888 report described the intramolecular cyclization of

-

Entropic Disadvantage: Forming a 4-membered ring is kinetically slower than 3- or 5-membered rings (Baldwin’s rules).

-

Polymerization: Intermolecular attack often competed with intramolecular ring closure, necessitating high-dilution conditions.

The Beta-Lactam Reduction Route

For nearly a century, the most reliable route to 3-functionalized azetidines was indirect: synthesizing the corresponding azetidin-2-one (

-

Mechanism: [2+2] Cycloaddition (Staudinger synthesis) of imines and ketenes yields the

-lactam. -

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH

) or Alane (AlH -

Limitation: This method destroys the carbonyl functionality, limiting the scope of substituents at the 3-position to those stable against harsh reduction.

Visualization: Classical Synthetic Pathways

The following diagram illustrates the high-energy barriers and competing pathways inherent in classical methods.

Figure 1: Classical synthetic bottlenecks showing the competition between polymerization and cyclization.

The Modern Paradigm: Strain-Release Functionalization

The breakthrough in accessing 3-functionalized azetidines came with the utilization of 1-azabicyclo[1.1.0]butanes (ABBs) . These highly strained bicyclic systems act as "spring-loaded" electrophiles.

The Mechanism of Strain Release

Instead of forcing a ring closure (classical), modern methods start with a bicyclic system and break the central bond.

-

Nucleophilic Attack: A nucleophile attacks the bridgehead carbon.

-

Bond Cleavage: The central C1-C3 bond breaks to relieve ring strain (

60 kcal/mol). -

Protonation/Trapping: The resulting nitrogen anion is protonated or trapped by an electrophile.

This method is superior because it allows for the introduction of complex carbon, nitrogen, or sulfur nucleophiles at the 3-position with perfect regiocontrol.

Key Reaction: Aggarwal's Boronic Ester Homologation

A seminal advancement by the Aggarwal group utilizes lithiated ABBs reacting with boronic esters. This allows for the stereospecific installation of alkyl and aryl groups at the 3-position, a feat previously difficult to achieve.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Arylazetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)

Objective: To synthesize a 3-functionalized azetidine using a Grignard reagent as the nucleophile. This protocol is a validated, robust method for introducing carbon substituents.[4]

Reagents & Equipment[5][6]

-

Substrate: 1-(tert-Butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Commercially available or synthesized from epichlorohydrin).

-

Nucleophile: Phenylmagnesium bromide (3.0 M in Et

O). -

Catalyst: CuCN

2LiCl (1.0 M solution in THF) - Optional, for transmetallation efficiency. -

Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

-

Quench: Saturated aqueous NH

Cl.

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar.

-

Cool to room temperature under a positive pressure of Argon.

-

-

Substrate Dissolution:

-

Charge the flask with 1-Boc-ABB (155 mg, 1.0 mmol).

-

Add anhydrous 2-MeTHF (5.0 mL) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Nucleophilic Addition:

-

Add the Grignard reagent (PhMgBr, 1.2 equiv, 0.4 mL) dropwise over 5 minutes.

-

Note: The low temperature is critical to prevent polymerization of the ABB.

-

-

Strain-Release & Warming:

-

Allow the reaction to stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

-

Observation: The solution typically turns from colorless to a light yellow/cloudy suspension as the magnesium-amide intermediate forms.

-

-

Quench and Workup:

-

Quench the reaction at 0 °C by slowly adding sat. aq. NH

Cl (5 mL). -

Extract the aqueous layer with EtOAc (3 x 10 mL).

-

Combine organic layers, dry over Na

SO

-

-

Purification:

-

Purify the crude oil via flash column chromatography (SiO

, Hexanes/EtOAc gradient). -

Yield Expectation: 75–85% of 1-Boc-3-phenylazetidine.

-

Comparative Analysis: Classical vs. Modern Methods

| Feature | Classical (Cyclization/Reduction) | Modern (Strain-Release ABB) |

| Primary Challenge | Kinetic formation of 4-membered ring | Handling strained/reactive precursors |

| 3-Position Scope | Limited (mostly H or precursors from lactams) | Broad (C, N, S, O nucleophiles) |

| Reaction Conditions | Harsh (High Temp or Strong Reductants) | Mild (Low Temp, Transition Metal Cat.) |

| Atom Economy | Low (often requires protecting groups) | High (direct addition) |

| Scalability | Difficult (high dilution required) | Good (flow chemistry compatible) |

Advanced Visualization: The Strain-Release Mechanism

This diagram details the mechanistic flow of the ABB strain-release pathway, highlighting the transition from a bicyclic system to the functionalized azetidine.

Figure 2: The "Spring-Loaded" mechanism of ABB ring opening.

References

-

Gabriel, S., & Weiner, J. (1888).[1] Ueber das Vinylamin. Berichte der deutschen chemischen Gesellschaft. Link

-

Fawcett, A., et al. (2019).[5] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society. Link

-

Dunn, T. B., et al. (2016). Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition. Link

-

Liu, S., et al. (2023).[4] Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides. Organic Letters. Link

-

Brewster, J. T., et al. (2022). Ni-Catalyzed Synthesis of 2-Heteroaryl Azetidines. Organic Letters. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides [organic-chemistry.org]

- 5. Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines [organic-chemistry.org]

Methodological & Application

Synthesis protocols for 3-(Bromomethyl)azetidine Hydrobromide derivatives

An Application Note on the Synthesis of 3-(Bromomethyl)azetidine Hydrobromide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1][2][3] Its unique structural properties—notably the inherent ring strain of approximately 25.4 kcal/mol—confer a desirable three-dimensionality and rigidity to molecules.[4] This sp³-rich character often leads to improved physicochemical properties such as enhanced solubility, metabolic stability, and receptor binding affinity compared to more flexible or planar analogues.[2] Consequently, azetidine-containing compounds are prevalent in numerous FDA-approved drugs and clinical candidates, demonstrating broad pharmacological potential across oncology, infectious diseases, and inflammation.[2][5]

Among the diverse array of functionalized azetidines, 3-(bromomethyl)azetidine hydrobromide serves as a particularly valuable and versatile building block. This reagent provides a direct and efficient means to introduce the 3-azetidinylmethyl moiety into a target molecule via nucleophilic substitution. The bromo-functional handle allows for facile coupling with a wide range of nucleophiles (amines, thiols, phenols, etc.), making it a cornerstone intermediate for constructing complex molecular architectures and for the late-stage functionalization of drug candidates.

This application note provides detailed, field-proven protocols for the synthesis of the parent 3-(bromomethyl)azetidine hydrobromide and its N-protected derivatives. The methodologies are designed to be robust and scalable, with an emphasis on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Strategic Overview of the Synthesis

The synthesis of 3-(bromomethyl)azetidine derivatives is most effectively approached through a multi-step sequence starting from a readily available precursor, typically involving the formation of a protected 3-(hydroxymethyl)azetidine intermediate. The high ring strain of the azetidine core makes its construction a key challenge, often favoring intramolecular cyclization of a suitably functionalized acyclic precursor over other competing reaction pathways.[6][7]

The general synthetic workflow is as follows:

-

Synthesis of a Protected Azetidine Core: Construction of an N-protected 3-(hydroxymethyl)azetidine. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

-

Bromination: Conversion of the primary alcohol of the hydroxymethyl group into a bromide, a superior leaving group for subsequent nucleophilic substitution reactions.

-

Deprotection and Salt Formation: Removal of the N-protecting group to either yield the free amine or, more commonly, to form a stable salt like the hydrobromide, which improves handling and storage stability.

Protocol 1: Synthesis of N-Boc-3-(hydroxymethyl)azetidine

This protocol details the synthesis of the crucial precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, a stable intermediate that can be produced on a gram scale.[8] The synthesis often begins with the reaction of a primary amine with epichlorohydrin to form a 3-hydroxyazetidine, which is then protected.

Materials and Reagents

| Reagent | MW ( g/mol ) | Molarity | Equiv. | Amount |

| 1-Benzhydrylazetidin-3-ol | 239.31 | - | 1.0 | 23.9 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 1.2 | 26.2 g |

| Palladium on Carbon (10% w/w) | - | - | cat. | 2.4 g |

| Dichloromethane (DCM) | 84.93 | - | - | 200 mL |

| Methanol (MeOH) | 32.04 | - | - | 200 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | For workup |

| Saturated aq. NaHCO₃ | - | - | - | For workup |

| Brine | - | - | - | For workup |

| Anhydrous MgSO₄ | 120.37 | - | - | For drying |

Step-by-Step Methodology

-

N-Protection (Step 1a): In a 500 mL round-bottom flask, dissolve 1-benzhydrylazetidin-3-ol (23.9 g, 100 mmol) in dichloromethane (200 mL).

-

Add di-tert-butyl dicarbonate (26.2 g, 120 mmol) to the solution. Stir the mixture at room temperature for 16 hours.

-

Workup 1a: Concentrate the reaction mixture under reduced pressure. The resulting crude N-Boc-1-benzhydrylazetidin-3-ol can be used directly in the next step without further purification.

-

Debenzylation (Step 1b): Dissolve the crude material from the previous step in methanol (200 mL).

-

Carefully add 10% Palladium on Carbon (2.4 g, 10% by weight of starting material) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenolysis: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature. Stir vigorously for 24 hours.

-

Workup 1b: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 30-70%) to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil or white solid. A typical yield is 75-85% over the two steps.

Causality and Scientist's Insights

-

Choice of Protecting Group: The benzhydryl group is used as a robust protecting group for the azetidine nitrogen during its initial formation. It is then swapped for the Boc group. The Boc group is ideal for subsequent steps as it is stable to the neutral or basic conditions of many bromination reactions but can be cleanly removed with strong acid, which is convenient for forming the final hydrobromide salt.[7]

-

Hydrogenolysis: The removal of the N-benzhydryl group is achieved via hydrogenolysis. Palladium on carbon is an efficient catalyst for this transformation, cleaving the C-N bond and liberating the secondary amine, which is immediately protected by the Boc group already installed. This one-pot protection-deprotection strategy is highly efficient.

Protocol 2: Bromination to N-Boc-3-(bromomethyl)azetidine

This protocol employs a standard Appel reaction to convert the primary alcohol into a bromide. This method is generally high-yielding and proceeds under mild conditions, which is crucial for preserving the strained azetidine ring.

Materials and Reagents

| Reagent | MW ( g/mol ) | Molarity | Equiv. | Amount |

| N-Boc-3-(hydroxymethyl)azetidine | 201.25 | - | 1.0 | 20.1 g |

| Carbon Tetrabromide (CBr₄) | 331.63 | - | 1.5 | 49.7 g |

| Triphenylphosphine (PPh₃) | 262.29 | - | 1.5 | 39.3 g |

| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 300 mL |

| Hexanes | - | - | - | For workup |

| Saturated aq. NaHCO₃ | - | - | - | For workup |

| Brine | - | - | - | For workup |

| Anhydrous Na₂SO₄ | 142.04 | - | - | For drying |

Step-by-Step Methodology

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-3-(hydroxymethyl)azetidine (20.1 g, 100 mmol) and carbon tetrabromide (49.7 g, 150 mmol) in anhydrous dichloromethane (300 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triphenylphosphine (39.3 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

-

Add hexanes (300 mL) to precipitate the triphenylphosphine oxide byproduct. Stir for 30 minutes and then filter off the solid.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of 5-15% ethyl acetate in hexanes) to afford tert-butyl 3-(bromomethyl)azetidine-1-carboxylate as a white solid or colorless oil. A typical yield is 80-90%.

Causality and Scientist's Insights

-

Appel Reaction Mechanism: The triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt intermediate. This species then activates the primary alcohol, allowing for an SN2 displacement by the bromide ion to form the desired product and triphenylphosphine oxide.

-

Temperature Control: The initial addition of PPh₃ is performed at 0 °C because the reaction is exothermic. Maintaining a low temperature prevents potential side reactions and decomposition of the strained ring system.

-

Purification Strategy: Triphenylphosphine oxide is a common and often troublesome byproduct of Wittig and Appel reactions. Precipitating it with a non-polar solvent like hexanes before aqueous workup significantly simplifies the final purification by chromatography.

Protocol 3: Preparation of 3-(Bromomethyl)azetidine Hydrobromide

This final step removes the Boc protecting group and simultaneously forms the hydrobromide salt, which enhances the stability and simplifies handling of this reactive building block.

Materials and Reagents

| Reagent | MW ( g/mol ) | Molarity | Equiv. | Amount |

| N-Boc-3-(bromomethyl)azetidine | 264.14 | - | 1.0 | 26.4 g |

| Hydrogen Bromide in Acetic Acid (33% w/w) | 80.91 | ~5.7 M | 5.0 | ~88 mL |

| Diethyl Ether (Et₂O) | 74.12 | - | - | For workup |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask, place N-Boc-3-(bromomethyl)azetidine (26.4 g, 100 mmol).

-

Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add a 33% solution of hydrogen bromide in acetic acid (~88 mL, 500 mmol) via a dropping funnel.

-

Reaction Progression: After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction generates isobutylene and carbon dioxide as byproducts.

-

Product Precipitation: Add diethyl ether (200 mL) to the reaction mixture to precipitate the product.

-

Isolation: Collect the solid by vacuum filtration. Wash the solid with copious amounts of diethyl ether to remove residual acetic acid.

-

Drying: Dry the resulting white to off-white solid under high vacuum to obtain 3-(bromomethyl)azetidine hydrobromide. A typical yield is 90-98%. The product should be stored under an inert atmosphere and protected from moisture.

Causality and Scientist's Insights

-

Mechanism of Deprotection: The strong acid (HBr) protonates the carbonyl oxygen of the Boc group, making the carbamate more susceptible to cleavage. The tert-butyl cation that is formed is highly stable and readily eliminates to form isobutylene gas.

-

Salt Formation: Using HBr as the acid is highly strategic. It not only serves as the catalyst for deprotection but also provides the counter-ion to form the stable hydrobromide salt of the product in the same pot, making the process highly atom-economical.

-

Use of Diethyl Ether: Diethyl ether is used as an anti-solvent. The ionic hydrobromide salt is insoluble in the non-polar ether, causing it to precipitate out of the reaction mixture, which allows for easy isolation by simple filtration.

References

- ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.

- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Future Science. (2026, January 5).

- ResearchGate. (2025, August 5).

- PharmaBlock. Azetidines in Drug Discovery.

- Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.

- LOCKSS. (2011, October 25).

- BenchChem. (2025, December). Technical Support Center: Azetidine Synthesis Protocols.

- Google Patents.

- PubChem. tert-Butyl 3-(hydroxymethyl)

- Sigma-Aldrich. tert-butyl 3-(bromomethyl)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Controlled Nucleophilic Substitution on 3-(Bromomethyl)azetidines

[1]

Executive Summary

The functionalization of 3-(bromomethyl)azetidines represents a high-value transformation in medicinal chemistry, offering a route to conformationally restricted amines and amino acids. However, this reaction is fraught with stability challenges. The high ring strain of the azetidine core (~25 kcal/mol), combined with the electrophilic nature of the bromomethyl group, creates a kinetic competition between the desired

This guide details the specific conditions required to suppress rearrangement and achieve high-fidelity nucleophilic substitution.

Mechanistic Considerations: The Azetidinium Trap

The primary failure mode in this chemistry is the Nitrogen-Assisted Ring Expansion . If the azetidine nitrogen retains significant nucleophilicity, it can perform an intramolecular attack on the exocyclic methylene group, displacing the bromide to form a bicyclic 1-azoniabicyclo[1.1.0]butane (azetidinium) intermediate.